N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide
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Overview
Description
N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C18H22N6O2S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Mechanisms
The scientific research surrounding N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1-phenylmethanesulfonamide primarily focuses on its synthesis and potential applications in various fields, including medicinal chemistry and materials science. One notable study involves the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl) and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting a method for creating heterocyclic compounds without isolating intermediates, suggesting potential for creating novel sulfonamide derivatives (Rozentsveig et al., 2013). Similarly, the regioselective synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines from aminopyrimidines showcases a straightforward approach to synthesizing sulfonamide-linked heterocycles (Rozentsveig et al., 2014).
Antibacterial Applications
Research into novel heterocyclic compounds containing a sulfonamido moiety indicates the potential for antibacterial applications. The synthesis and testing of these compounds reveal high antibacterial activity, underscoring the relevance of sulfonamide derivatives in developing new antimicrobial agents (Azab et al., 2013).
Infrared Spectroscopy and Chemical Structure Analysis
Infrared spectroscopy studies of sulfonamide derivatives, including pyrimidine, pyridine, and thiazole derivatives, offer insights into the structural characteristics and potential reactivity of such compounds. These analyses contribute to a deeper understanding of how different functional groups influence the physical and chemical properties of sulfonamide derivatives (Uno et al., 1963).
Electrophysiological Activity
The synthesis and evaluation of N-substituted imidazolylbenzamides or benzene-sulfonamides have demonstrated significant electrophysiological activity. This research indicates the potential of sulfonamide derivatives in developing new pharmacological agents, particularly in cardiovascular medicine (Morgan et al., 1990).
Degradation and Environmental Impact
Studies on the degradation of sulfonylurea herbicides provide insights into the environmental behavior and impact of these compounds. Understanding the degradation pathways and factors influencing the stability of sulfonamide derivatives is crucial for assessing their environmental risk and designing more sustainable agrochemicals (Saha & Kulshrestha, 2002).
Mechanism of Action
Target of Action
It is known that compounds containing an imidazole ring, such as this one, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole-containing compounds are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Given the diverse biological activities of imidazole derivatives , the specific effects of this compound would likely depend on the biological context and the specific targets it interacts with.
properties
IUPAC Name |
N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-14-22-17(12-18(23-14)24-11-10-19-15(24)2)20-8-9-21-27(25,26)13-16-6-4-3-5-7-16/h3-7,10-12,21H,8-9,13H2,1-2H3,(H,20,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCFANVDJAQNEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.